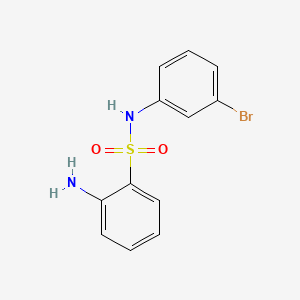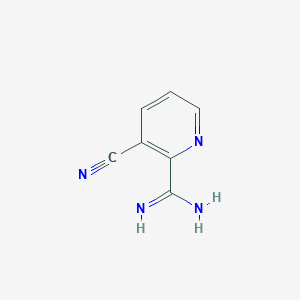![molecular formula C30H31BrF6N2O2 B13027863 (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bicyclic octane ring, a quinoline moiety, and multiple trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[22The reaction conditions typically involve the use of strong bases, solvents such as dichloromethane, and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide is studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications .
Medicine
In medicine, this compound is being investigated for its potential use as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to therapeutic effects .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl groups and quinoline moiety make it a valuable component in the synthesis of advanced materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl groups.
Quinoline Derivatives: Compounds with a quinoline moiety that may have similar biological activities.
Bicyclic Octane Derivatives: Compounds with a bicyclic octane ring structure.
Uniqueness
The uniqueness of (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide lies in its combination of a bicyclic octane ring, a quinoline moiety, and multiple trifluoromethyl groups. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C30H31BrF6N2O2 |
|---|---|
Poids moléculaire |
645.5 g/mol |
Nom IUPAC |
(R)-[(2S,4S,5R)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-4-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C30H31F6N2O2.BrH/c1-4-19-17-38(16-18-11-20(29(31,32)33)13-21(12-18)30(34,35)36)10-8-28(19,2)15-26(38)27(39)23-7-9-37-25-6-5-22(40-3)14-24(23)25;/h4-7,9,11-14,19,26-27,39H,1,8,10,15-17H2,2-3H3;1H/q+1;/p-1/t19-,26-,27+,28-,38?;/m0./s1 |
Clé InChI |
SERWSRVLNJHDQR-USMHNOEDSA-M |
SMILES isomérique |
C[C@@]12CC[N+](C[C@@H]1C=C)([C@@H](C2)[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.[Br-] |
SMILES canonique |
CC12CC[N+](CC1C=C)(C(C2)C(C3=C4C=C(C=CC4=NC=C3)OC)O)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
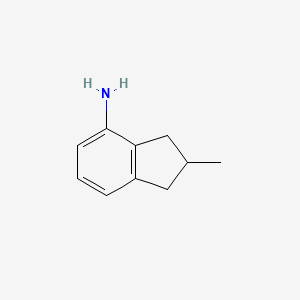

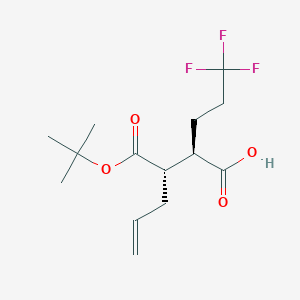
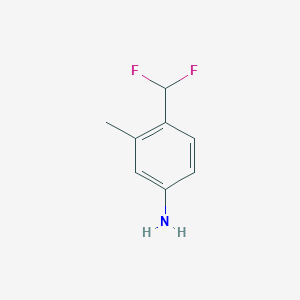

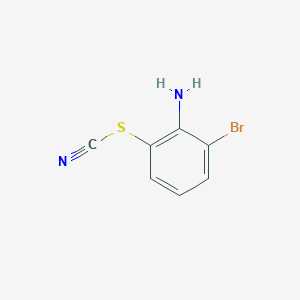
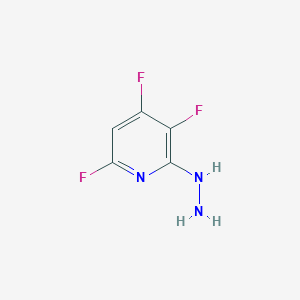
![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
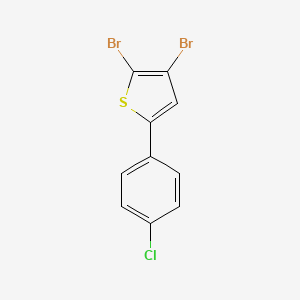
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
